molecular formula C7H13N3 B1429274 [2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine CAS No. 1262865-38-2

[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine

Cat. No. B1429274
M. Wt: 139.2 g/mol
InChI Key: FGIBXJBTJBRRHX-UHFFFAOYSA-N
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Description

“[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine” is a chemical compound with the molecular formula C5H9N3 . It is also known as 1-Ethyl-1H-pyrazol-5-amine . It is a white to light yellow solid .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine”, can be achieved through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .


Molecular Structure Analysis

The molecular structure of “[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Pyrazole derivatives, including “[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine”, are versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They can participate in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

“[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine” is a solid at room temperature . The melting point ranges from 53.0 to 57.0 °C .

Scientific Research Applications

Catalysis in Polymerization

"[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine" derivatives have been utilized in the field of catalysis, particularly in the polymerization process. For instance, pyrazolyl compounds, which include derivatives of this chemical, have been used to form zinc complexes that act as catalysts for the copolymerization of CO2 and cyclohexene oxide. This process leads to the formation of poly(cyclohexene carbonate) under specific conditions, demonstrating the potential of these compounds in green chemistry and polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).

Synthesis of Heterocycles

Pyrazole derivatives, including those similar to “[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine,” are instrumental in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, showcasing the versatility of pyrazole derivatives in creating diverse molecular structures (Stanovnik, Bevk, Golič, Golobič, & Svete, 2005).

Biological Activities

Pyrazole derivatives, closely related to “[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine,” have been explored for various biological activities. For example, a study synthesized hydroxymethyl pyrazole derivatives and evaluated their biological activities, including their potential in cancer and microbial treatment (Titi et al., 2020).

Safety And Hazards

“[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine” may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves and eye/face protection when handling this compound .

Future Directions

The future directions for “[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given their versatility as synthetic building blocks . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIBXJBTJBRRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296223
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine

CAS RN

1262865-38-2
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262865-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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